

Technical Guide: Physicochemical Properties of NWP-0476

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Compound of Interest

Compound Name: NWP-0476

Cat. No.: B15137259

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current date, there is no publicly available information regarding a compound designated "**NWP-0476**." The following technical guide is a hypothetical document created to illustrate the expected solubility and stability data for a novel small molecule drug candidate. The data, protocols, and pathways presented herein are representative examples based on established pharmaceutical development practices and should not be considered as factual data for any existing compound.

Introduction

NWP-0476 is a novel synthetic small molecule inhibitor of the hypothetical kinase "Kinase-X," a key enzyme implicated in the progression of certain solid tumors. This document provides a comprehensive overview of the aqueous solubility and stability profile of **NWP-0476**, established in accordance with ICH guidelines. The characterization of these physicochemical properties is crucial for formulation development, predicting in vivo behavior, and establishing appropriate storage and handling procedures.

Solubility Data

The solubility of **NWP-0476** was assessed to understand its dissolution characteristics, a critical factor for oral bioavailability. Both kinetic and thermodynamic solubility were determined in various aqueous media.

Thermodynamic Solubility

Thermodynamic solubility provides the true equilibrium solubility of a compound.

Solvent/Medium	pH	Temperature (°C)	Solubility (µg/mL)
Deionized Water	7.0	25	15.8
Phosphate-Buffered Saline (PBS)	7.4	25	18.2
Simulated Gastric Fluid (SGF)	1.2	37	150.5
Simulated Intestinal Fluid (SIF)	6.8	37	12.3

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in aqueous media. This is often used in early discovery for high-throughput screening.

Medium	pH	Incubation Time (hours)	Kinetic Solubility (µM)
PBS	7.4	2	85
PBS with 1% BSA	7.4	2	110

Stability Data

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors.

Solid-State Stability

Solid-state stability of **NWP-0476** was evaluated under accelerated and long-term storage conditions as per ICH Q1A(R2) guidelines.

Condition	Duration	Assay (% Initial)	Total Degradants (%)
40°C / 75% RH	6 Months	98.5	1.5
25°C / 60% RH	12 Months	99.2	0.8
5°C	12 Months	>99.9	<0.1

Solution-State Stability (Forced Degradation)

Forced degradation studies were conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Stress Condition	Duration	% Degradation	Major Degradant(s) Identified
0.1 M HCl	24 hours	12.4	Hydrolysis Product A
0.1 M NaOH	24 hours	8.2	Hydrolysis Product B
3% H ₂ O ₂	24 hours	18.5	Oxidation Product C, D
Heat (60°C in Water)	7 days	5.5	Hydrolysis Product A
Photostability (ICH Q1B)	1.2 million lux hours	2.1	Photodegradant E

In Vitro Metabolic Stability

The metabolic stability of **NWP-0476** was assessed in liver microsomes to predict its in vivo clearance.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Species	System	Incubation Time (min)	Half-life ($t_{1/2}$, min)	Intrinsic Clearance (CL _{int} , $\mu\text{L}/\text{min}/\text{mg}$)
Human	Liver Microsomes	60	45	15.4
Rat	Liver Microsomes	60	28	24.8
Mouse	Liver Microsomes	60	15	46.2

Experimental Protocols

Thermodynamic Solubility Protocol (Shake-Flask Method)

- An excess amount of **NWP-0476** is added to vials containing the specified aqueous medium (e.g., PBS, pH 7.4).
- The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for 48 hours to ensure equilibrium is reached.
- Following incubation, the samples are filtered through a 0.45 μm filter to remove undissolved solids.
- The concentration of **NWP-0476** in the filtrate is determined by a validated HPLC-UV method against a standard curve.
- The experiment is performed in triplicate.

Forced Degradation Protocol

- Acid/Base Hydrolysis: **NWP-0476** is dissolved in a suitable solvent and then diluted with 0.1 M HCl or 0.1 M NaOH. Samples are incubated at room temperature.
- Oxidation: **NWP-0476** is treated with 3% hydrogen peroxide (H_2O_2) at room temperature.

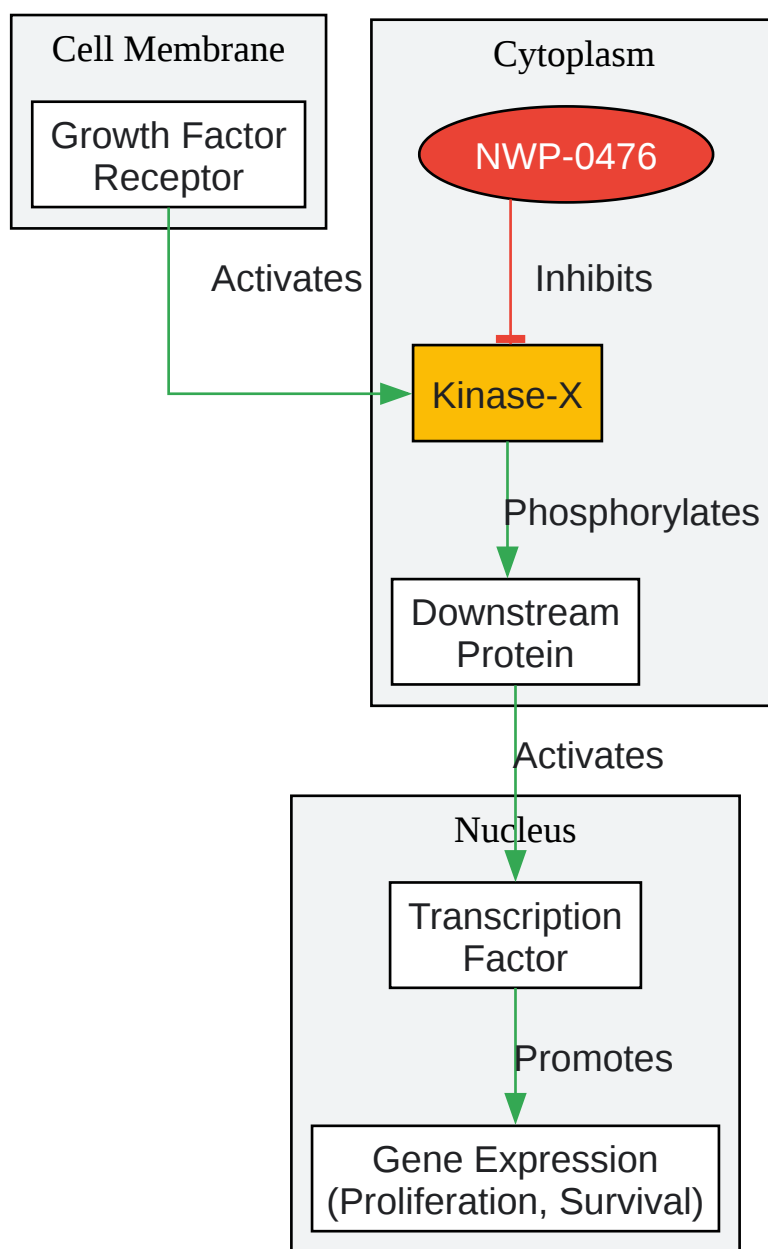
- Thermal Degradation: A solution of **NWP-0476** in deionized water is heated at 60°C.
- Photostability: Solid **NWP-0476** and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
- At specified time points, aliquots are taken, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect degradation products.

In Vitro Metabolic Stability Protocol

- **NWP-0476** (1 μ M final concentration) is incubated with liver microsomes (0.5 mg/mL protein) from human, rat, or mouse in a phosphate buffer (pH 7.4) at 37°C.
- The reaction is initiated by the addition of NADPH (1 mM final concentration) as a cofactor.
- Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
- The reaction is quenched by adding ice-cold acetonitrile containing an internal standard.
- Samples are centrifuged to precipitate protein, and the supernatant is analyzed by LC-MS/MS to determine the concentration of remaining **NWP-0476**.
- The half-life ($t_{1/2}$) is calculated from the slope of the natural log of the percent remaining compound versus time.

Visualizations

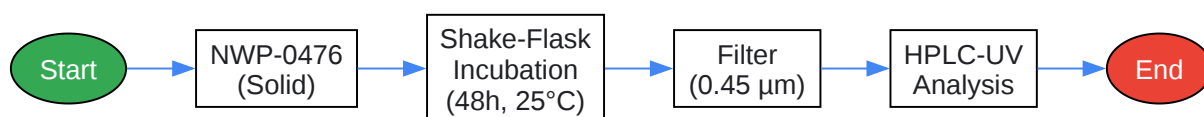
Hypothetical Signaling Pathway of NWP-0476



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Caption: Hypothetical signaling pathway showing **NWP-0476** inhibition of Kinase-X.

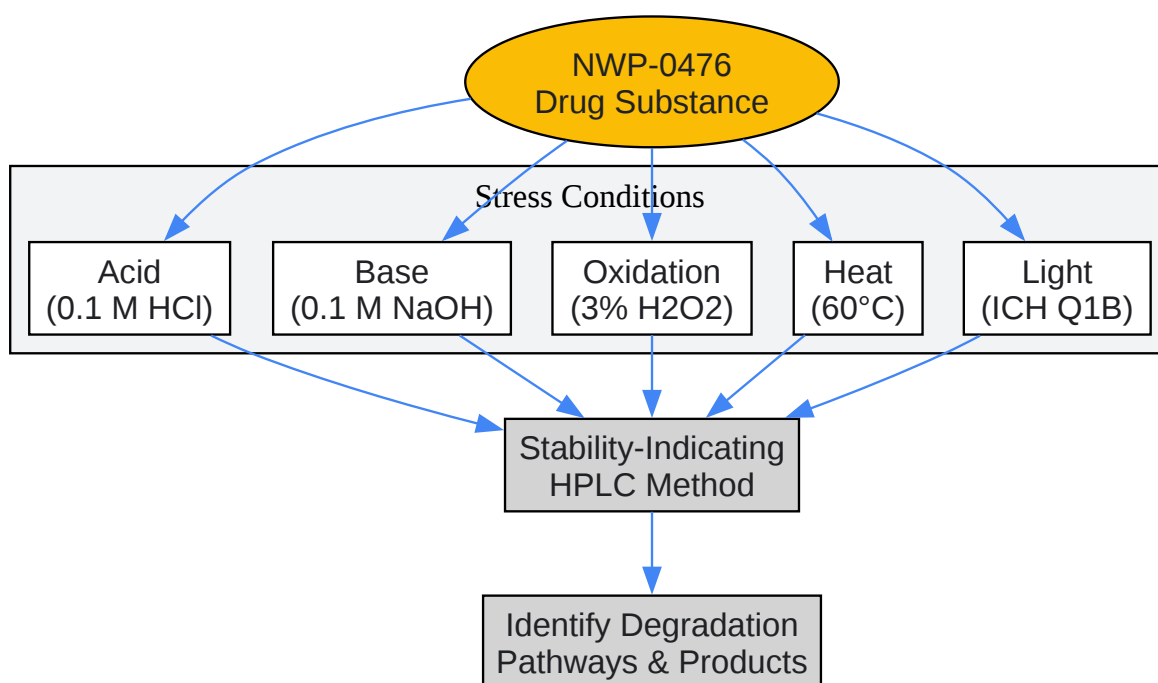
Experimental Workflow for Solubility Assessment



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Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Forced Degradation Study Logic



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Caption: Logical flow of the forced degradation study for **NWP-0476**.

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